6-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride
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Overview
Description
6-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H9ClF3N3. It is known for its unique structure, which includes a trifluoromethyl group attached to a quinoline ring, and a carboximidamide group.
Preparation Methods
The synthesis of 6-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Formation of the Carboximidamide Group: The carboximidamide group can be introduced through the reaction of the corresponding nitrile with ammonia or an amine under acidic conditions to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
6-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the quinoline ring are replaced by different nucleophiles.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological processes and as a probe to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinoline ring can intercalate with DNA, inhibiting DNA replication and transcription. The carboximidamide group can form hydrogen bonds with proteins, affecting their structure and function .
Comparison with Similar Compounds
6-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride can be compared with other similar compounds, such as:
Quinoline-2-carboximidamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
6-Methylquinoline-2-carboximidamide: Contains a methyl group instead of a trifluoromethyl group, leading to differences in lipophilicity and reactivity.
6-(Trifluoromethyl)quinoline-2-carboxylic acid: Lacks the carboximidamide group, affecting its ability to form hydrogen bonds and interact with biological targets.
The presence of the trifluoromethyl group in this compound makes it unique, as it enhances the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
CAS No. |
1179363-00-8 |
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Molecular Formula |
C11H9ClF3N3 |
Molecular Weight |
275.66 g/mol |
IUPAC Name |
6-(trifluoromethyl)quinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H8F3N3.ClH/c12-11(13,14)7-2-4-8-6(5-7)1-3-9(17-8)10(15)16;/h1-5H,(H3,15,16);1H |
InChI Key |
CYWDKSGFMNZFFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=N)N)C=C1C(F)(F)F.Cl |
Origin of Product |
United States |
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